molecular formula C18H18ClN3O3 B3575215 [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone CAS No. 5932-48-9

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B3575215
CAS No.: 5932-48-9
M. Wt: 359.8 g/mol
InChI Key: JYPMCUVHVDZOBI-UHFFFAOYSA-N
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Description

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperazine ring substituted with a 2-chlorophenylmethyl group and a 4-nitrophenylmethanone group. This compound has garnered interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the introduction of the 4-nitrophenylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various functional groups in place of the chlorophenyl group.

Scientific Research Applications

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound with similar uses.

Uniqueness

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone is unique due to its specific substitution pattern and the presence of both a nitro group and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-17-4-2-1-3-15(17)13-20-9-11-21(12-10-20)18(23)14-5-7-16(8-6-14)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPMCUVHVDZOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360559
Record name [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-48-9
Record name [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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